molecular formula C6H9BrO4 B2609209 Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester CAS No. 208844-52-4

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester

Cat. No.: B2609209
CAS No.: 208844-52-4
M. Wt: 225.038
InChI Key: ILTSRIDAJQUWRZ-UHFFFAOYSA-N
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Description

Its structure comprises a brominated acetic acid moiety esterified with a 2-ethoxy-2-oxoethyl group. Key features include:

  • Molecular formula: Likely C₆H₇BrO₅ (calculated from structural components).
  • Applications: Primarily as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive bromine and ester functionalities .

Properties

IUPAC Name

ethyl 2-(2-bromoacetyl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-2-10-6(9)4-11-5(8)3-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTSRIDAJQUWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of bromoacetic acid with 2-ethoxy-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Bromoacetate Esters
Compound Name Molecular Formula Key Features Physical/Chemical Differences
Target Compound C₆H₇BrO₅ Bromoacetic acid + 2-ethoxy-2-oxoethyl Higher polarity due to ketone group
sec-Butyl Bromoacetate C₆H₁₁BrO₂ Bromoacetic acid + sec-butyl alcohol Lower polarity; higher lipophilicity
Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate C₁₂H₁₄BrNO₅ Bromo-substituted aromatic ester Higher molecular weight; aromatic stabilization
  • Reactivity : The target compound’s ketone group (2-oxo) may enhance hydrogen bonding, affecting solubility and hydrolysis rates compared to purely alkyl esters like sec-butyl bromoacetate.
  • Synthesis : Similar to methods in , bromoacetic acid is esterified with alcohols. The 2-ethoxy-2-oxoethyl group likely requires protecting-group strategies during synthesis.
2.2. Ethoxy-oxoethyl Derivatives
Compound Name Molecular Formula Key Features Functional Differences
Target Compound C₆H₇BrO₅ Bromoacetic acid ester Bromine enhances electrophilicity
Diethyl 2,2'-Thiodiacetate C₈H₁₄O₄S₂ Sulfide-linked diesters Disulfide bridges increase stability
Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester C₈H₁₃NO₅ Amino acid ester Amine group enables peptide coupling
  • Bioactivity : While esters like diethyl thiodiacetate are used as plasticizers or stabilizers , the target compound’s bromine may confer antimicrobial or alkylating properties, akin to brominated analogs in antimalarial research .
  • Stability : The target compound’s bromine and ketone make it more reactive than sulfur-linked esters (e.g., ), which resist hydrolysis.
2.3. Aromatic Bromoesters
Compound Name Molecular Formula Key Features Structural Contrast
Acetic acid, bromo-, 2-(p-sec-butylphenoxy)ethyl ester C₁₄H₁₉BrO₃ Aromatic phenoxy group Higher thermal stability (predicted)
Ethyl 2-(6-methyl-2-oxochromen-4-yl)oxyacetate C₁₄H₁₄O₅ Coumarin-derived ester UV absorption due to aromatic system
  • Applications : Aromatic bromoesters (e.g., ) are often used in polymer chemistry or as UV stabilizers, whereas the aliphatic target compound may serve in solution-phase synthesis.

Research Findings and Data

  • Synthetic Routes : Evidence outlines multi-step esterifications applicable to the target compound, though yields may vary due to steric hindrance from the 2-ethoxy-2-oxoethyl group.
  • Thermal Properties : Predicted boiling points for similar esters range widely (e.g., 417°C for vs. ~195°C for sec-butyl bromoacetate ). The target compound likely falls between these values.
  • Toxicity : Bromoacetates are generally toxic , with the target compound expected to require stringent handling.

Biological Activity

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester, identified by its CAS number 208844-52-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Molecular Formula: C6H9BrO4
Molecular Weight: 227.04 g/mol
IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Notably, the compound can be synthesized via the reaction of ethyl glyoxylate with bromoacetic acid in the presence of sodium cyanoborohydride. This method highlights the compound's versatility and potential for modification to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit monoacylglycerol lipase (MAGL), an enzyme critical for hydrolyzing endocannabinoids, which could have implications in pain management and inflammation reduction .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. A comparative analysis was conducted on various derivatives against different human cancer cell lines:

CompoundCell Line TestedIC50 (µM)Notes
Acetic acid derivativeMCF7 (Breast Cancer)8.79Significant cytotoxic effects observed
Bromo derivativeUAC62 (Melanoma)0.77Potent activity compared to standard Etoposide
Ethoxy derivativeHL-60 (Leukemia)1.4Moderate activity; further optimization needed

These findings indicate that while the compound itself may require further investigation, its structural analogs demonstrate promising anticancer properties.

Anti-inflammatory Potential

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. In vitro assays have shown that compounds with similar structural features can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

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